An In-depth Technical Guide to Benzyl-alpha-13c-alpha alpha-d2 alcohol: Properties, Synthesis, and Applications in Advanced Research
An In-depth Technical Guide to Benzyl-alpha-13c-alpha alpha-d2 alcohol: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopically Labeled Compounds in Modern Research
In the landscape of contemporary scientific investigation, particularly within the realms of drug metabolism, pharmacokinetics (DMPK), and quantitative analytical chemistry, the use of stable isotope-labeled (SIL) compounds is indispensable. These molecules, in which one or more atoms have been replaced with a heavier, non-radioactive isotope, serve as powerful tools for tracing metabolic pathways and as ideal internal standards for mass spectrometry-based quantification. Benzyl-alpha-13c-alpha alpha-d2 alcohol, a dual-labeled isotopologue of benzyl alcohol, embodies the precision and reliability that SIL compounds bring to experimental design.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl-alpha-13c-alpha alpha-d2 alcohol. It is designed to be a valuable resource for researchers and scientists in drug development and related fields, offering not just data, but also insights into the practical application of this important analytical standard.
Core Chemical and Physical Properties
Benzyl-alpha-13c-alpha alpha-d2 alcohol is a stable, non-radioactive isotopologue of benzyl alcohol with a carbon-13 atom and two deuterium atoms at the benzylic position. This isotopic substitution results in a mass shift of +3 compared to the unlabeled compound, a key feature for its use in mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₆H₅¹³CD₂OH | |
| CAS Number | 285977-71-1 | |
| Molecular Weight | 110.15 g/mol | |
| Isotopic Purity | 99 atom % ¹³C, 98 atom % D | |
| Appearance | Colorless liquid | [1] |
| Melting Point | -16 to -13 °C | |
| Boiling Point | 203-205 °C | |
| Density | 1.074 g/mL at 25 °C | |
| Refractive Index | n20/D 1.54 |
Synthesis of Benzyl-alpha-13c-alpha alpha-d2 alcohol: A Strategic Overview
A plausible synthetic route would involve the reduction of a ¹³C-labeled benzoic acid derivative with a deuterium source.
Caption: A potential synthetic pathway for Benzyl-alpha-13c-alpha alpha-d2 alcohol.
Expert Insight: The choice of a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄) is critical for the introduction of the deuterium atoms at the benzylic position. The reaction of a phenyl Grignard reagent with ¹³CO₂ is a reliable method for introducing the ¹³C label at the carboxylate carbon, which is then reduced to the alcohol.[2] Chemoenzymatic methods, employing enzymes like alcohol dehydrogenase, can also offer high stereospecificity in isotopic labeling.[3][4]
Spectroscopic Characterization
The structural integrity and isotopic enrichment of Benzyl-alpha-13c-alpha alpha-d2 alcohol are confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a dedicated spectrum for the dual-labeled compound is not publicly available, the expected NMR characteristics can be inferred from the spectra of its parent compound and singly labeled analogs.
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¹H NMR: The proton NMR spectrum is expected to be simplified compared to unlabeled benzyl alcohol. The characteristic singlet of the benzylic protons (around 4.7 ppm in unlabeled benzyl alcohol) will be absent due to the substitution with deuterium. The aromatic protons will appear as a multiplet in the 7.2-7.4 ppm region.
-
¹³C NMR: The most significant feature in the ¹³C NMR spectrum will be the signal for the labeled benzylic carbon. In unlabeled benzyl alcohol, this peak appears around 64.7 ppm.[5] For the ¹³C-labeled compound, this signal will be significantly enhanced. The coupling between the ¹³C and the two deuterium atoms (spin I=1) would theoretically result in a quintet for the benzylic carbon signal, a clear confirmation of the dual labeling. The aromatic carbons will show signals in the 127-141 ppm range.[5]
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the molecular weight and isotopic enrichment of the labeled compound.
-
Molecular Ion: The mass spectrum will show a molecular ion peak (M⁺) at m/z 111, corresponding to the molecular weight of Benzyl-alpha-13c-alpha alpha-d2 alcohol.
-
Fragmentation Pattern: The fragmentation of benzyl alcohol in mass spectrometry typically involves two main pathways: the loss of a hydroxyl radical (•OH) and the loss of the hydroxymethyl radical (•CH₂OH).[6] For the labeled compound, the expected fragmentation pattern would be:
-
Loss of •OH: A significant peak at m/z 94, corresponding to the [C₆H₅¹³CD₂]⁺ fragment.
-
Loss of •¹³CD₂OH: A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺.
-
The presence of these characteristic fragments confirms the structure and the location of the isotopic labels.
Applications in Research and Drug Development
The primary application of Benzyl-alpha-13c-alpha alpha-d2 alcohol is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
The Critical Role of Stable Isotope-Labeled Internal Standards
In LC-MS/MS assays, an internal standard (IS) is added to both the calibration standards and the unknown samples. The IS should ideally have physicochemical properties very similar to the analyte of interest. A stable isotope-labeled version of the analyte is the gold standard for an internal standard because:
-
Co-elution: It co-elutes with the analyte, experiencing the same chromatographic conditions.
-
Similar Ionization Efficiency: It has nearly identical ionization efficiency in the mass spectrometer source.
-
Correction for Matrix Effects: It effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantitative Analysis of Benzyl Alcohol in a Biological Matrix
The following is a representative, detailed protocol for the quantification of benzyl alcohol in a biological matrix (e.g., plasma) using Benzyl-alpha-13c-alpha alpha-d2 alcohol as an internal standard. This protocol is based on established principles of bioanalytical method validation.[7]
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of benzyl alcohol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Benzyl-alpha-13c-alpha alpha-d2 alcohol and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Benzyl alcohol: Precursor ion (e.g., [M+H]⁺, m/z 109) → Product ion (e.g., m/z 79, 91).[8]
-
Benzyl-alpha-13c-alpha alpha-d2 alcohol (IS): Precursor ion (e.g., [M+H]⁺, m/z 112) → Product ion (e.g., m/z 79, 94).
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of benzyl alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Stability and Handling
Stable isotope-labeled compounds, particularly those with deuterium, should be handled with care to maintain their isotopic integrity. While the C-D bond is generally stable, exchange with protons from the solvent or matrix can occur under certain conditions, especially at non-benzylic positions.[9] However, the deuterium atoms in Benzyl-alpha-13c-alpha alpha-d2 alcohol are on a carbon atom and are not readily exchangeable. The ¹³C label is inherently stable.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Safety: Benzyl alcohol is harmful if swallowed or inhaled and causes serious eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
Benzyl-alpha-13c-alpha alpha-d2 alcohol is a high-purity, stable isotope-labeled compound that serves as an invaluable tool for researchers in the pharmaceutical and life sciences. Its primary application as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data, which is paramount in drug development and clinical studies. This technical guide has provided a comprehensive overview of its chemical properties, synthetic strategies, and practical applications, underscoring its importance in advancing scientific research.
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